molecular formula C12H15N3O2S B1528130 Albendazole D3 CAS No. 1353867-92-1

Albendazole D3

Cat. No. B1528130
M. Wt: 268.35 g/mol
InChI Key: HXHWSAZORRCQMX-BMSJAHLVSA-N
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Description

Albendazole D3 is a deuterium-labeled variant of Albendazole . Albendazole is a benzimidazole anthelmintic used to treat parenchymal neurocysticercosis and other helminth infections . It is effective against many diseases and is structurally related to mebendazole .


Synthesis Analysis

The synthesis of Albendazole involves the oxidation of the corresponding sulfides to produce sulfoxides . In one study, Albendazole was incorporated into stable and homogeneous polyurethane structures to improve its drug delivery system .


Molecular Structure Analysis

Albendazole has a molecular formula of C12H15N3O2S . The deuterium-labeled Albendazole D3 has a molecular weight of 284.35 .


Chemical Reactions Analysis

Albendazole undergoes a quenching effect on the native fluorescence of erythrosine B . It also reacts with lanthanum (III) ions to form a metal complex .


Physical And Chemical Properties Analysis

Albendazole has a melting point of 208-209°C . It shows crystalline behavior and does not exhibit polymorphism . It is insoluble in water and very slightly soluble in 0.1 M HCl .

Scientific Research Applications

1. Immunotherapy Response Facilitation

  • Application Summary: Albendazole D3 has been found to induce immunotherapy response by facilitating ubiquitin-mediated PD-L1 degradation .
  • Methods of Application: The effects on antitumor immunity activity of albendazole and the synergistic effects of Albendazole with CD73 blockade were investigated in the melanoma B16F10 and the Lewis lung cancer tumor-bearing immune-competent mice models . The mechanism of Albendazole reducing PD-L1 protein level through suppressing UBQLN4 was identified and validated through immunoprecipitation-mass spectrometry and molecular methods .
  • Results: Albendazole induces CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level . It was revealed that Albendazole promotes ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which was bound to PD-L1 and stabilized PD-L1 protein .

2. Drug Delivery System Improvement

  • Application Summary: Albendazole D3 has been incorporated into stable and homogeneous polyurethane structures with the aim of obtaining an improved drug delivery system model .
  • Methods of Application: Spectral and thermal analysis was used to investigate the encapsulation process and confirmed the presence of Albendazole inside the nanoparticles .
  • Results: The study showed that the encapsulation process enhanced the antitumor activity of Albendazole on the MCF-7 and MDA-MB-23 breast cancer lines .

Safety And Hazards

Albendazole may harm an unborn baby and cause damage to organs through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHWSAZORRCQMX-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016410
Record name Albendazole-(methyl-d3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albendazole D3

CAS RN

1353867-92-1
Record name
Source CAS Common Chemistry
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Record name Albendazole-(methyl-d3)
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Record name 1353867-92-1
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Synthesis routes and methods I

Procedure details

Preparation of methyl 5-propylthio-2-benzimidazole carbamate--A 1.82 g portion of cyanamide was dissolved in 10 ml of water. Methyl chloroformate, 4.64 g, and 6.34 g of 50% aqueous sodium hydroxide in 6 ml of water were added simultaneously so as to maintain the pH at approximately 7 as determined by a pH meter. The reaction mixture was stirred at 50° C. for one hour. A portion of 7.4 g of concentrated hydrochloric acid in 7 ml of water was added until the pH was 4. The methanol solution of 4-propylthio-o-phenylenediamine from Example IV was added at once. More of the hydrochloric acid solution was added to adjust the pH to 4. The reaction mixture was heated to distill the methanol. As methanol was nearly removed more hydrochloric acid solution was added to keep the pH at 4. Water was added from time to time to keep the slurry from becoming too thick. The reaction slurry was heated at 100° C. for one hour after the methanol had been removed. The reaction slurry was cooled, filtered and washed liberally with water. The solids were air dried to produce 8.77 g of crude methyl 5-propylthio-2-benzimidazole carbamate. The crude solids were washed 3 times with cold acetone and dried to produce 7.52 g of product assaying 97% methyl-5-propylthio-2-benzimidazole carbamate by HPLC, 73% yield from the 4-propylthio-2-nitroaniline employed in Example IV.
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methyl 5-propylthio-2-benzimidazole carbamate--A
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Synthesis routes and methods II

Procedure details

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77) were grown in McCoy's 5a medium with 1.5 mM L-glutamine, 100 units/ml penicillin, and 100 μg/ml streptomycin, supplemented with 10% FCS. Cells were grown to confluence and harvested by trypsinization with 0.25 mg/ml trypsin/EDTA and suspended in the medium before plating. These were then seeded (2×105) on plastic 6-well Corning culture plates. Cultures were maintained in a 37° C. incubator in a humidified atmosphere of 95% O2/5% CO2. Twenty-four hours later, the medium was removed. Subconfluent cultures were washed three times with phosphate buffer followed by incubation for 6 hours with culture medium containing various concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM) dissolved in 1% ethanol. After completion of the treatment period, medium from the wells were individually collected and analysed for the VEGF concentration using an enzyme-linked immunosorbant assay (ELISA) that detects soluble VEGF121 and VEGF165 isoforms (Quantikine R&D systems, Minneapolis, USA).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
DM Rathod, KR Patel, HN Mistri, AG Jangid… - Journal of …, 2016 - Elsevier
An improved high performance liquid chromatography--tandem mass spectrometry (LC–MS/MS) method has been developed for sensitive and rapid determination of albendazole (ABZ…
Number of citations: 22 www.sciencedirect.com
M Walker, K Gray, C Hopley, C Mussell… - Food Additives & …, 2017 - Taylor & Francis
… Isotopically labelled albendazole D3 and albendazole sulphoxide D3 were used as internal standards. At least two precursor ion to product ion transitions were examined for each …
Number of citations: 1 www.tandfonline.com
NF Tetzner, S Rath - International journal of environmental …, 2018 - Taylor & Francis
The aim of this work was to develop and validate a method using online solid-phase extraction and ultra-high-performance liquid chromatography coupled to tandem mass spectrometry …
Number of citations: 7 www.tandfonline.com
R Pereira Cordeiro… - Food Additives & …, 2021 - Taylor & Francis
This study provides the first data related to albendazole (ABZ) and its main metabolites [albendazole sulphoxide (ABZSO), albendazole sulphone (ABZSO 2 ), and albendazole-2-amino …
Number of citations: 3 www.tandfonline.com
M Whelan, B Kinsella, A Furey, M Moloney… - … of Chromatography A, 2010 - Elsevier
A new UHPLC–MS/MS (ultra high performance liquid chromatography coupled to tandem mass spectrometry) method was developed and validated to detect 38 anthelmintic drug …
Number of citations: 170 www.sciencedirect.com
XM Liu, XL Xu, XM Nie, XS Feng… - Food Additives & …, 2021 - Taylor & Francis
… sulphadiazine-d4 for sulphonamides, methyltestosterone-d3 for sex hormones, tetracycline-d6 hydrochloride for tetracyclines, dexamethasone-d5 for glucocorticoids, albendazole-d3 …
Number of citations: 1 www.tandfonline.com
BE Gebreyohannes, S Dube, MM Nindi - Foods, 2023 - mdpi.com
Simultaneous determination of a mixture of food contaminants, including pesticides, sulphonamides, fluoroquinolones, anthelmintics, and aflatoxin B1, in solid biological samples (…
Number of citations: 6 www.mdpi.com
T Léger, P Balaguer, L Le Hégarat, V Fessard - Journal of Hazardous …, 2023 - Elsevier
The biological effects of the pesticide and mitochondrial complex I inhibitor tebufenpyrad (TEBU) on liver cells were investigated by combining proteomics and metabolomics. Both cell …
Number of citations: 3 www.sciencedirect.com
MS Lim, MA Kim, CM Lim, BH Cho, JW Kang, SW Son - J. Prev. Vet. Med, 2012 - jpvm.kr
A liquid chromatographic-tandem mass spectrometric (LC-MS/MS) multi-residue method for simultaneous quantificationand identification of 37 anthelmintic veterinary drug residues (…
Number of citations: 2 jpvm.kr
S Tavazzi, G Mariani, H Skejø, S Comero… - 2018 - publications.jrc.ec.europa.eu
In a thinking of circular economy, the understanding of how problematic chemical substances may migrate and travel across the various boundaries of a life-cycle is of pivotal …
Number of citations: 2 publications.jrc.ec.europa.eu

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